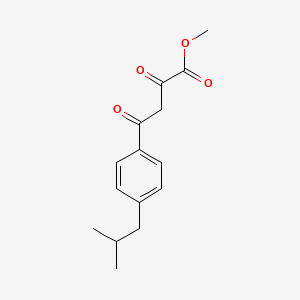
Methyl 4-(4-isobutylphenyl)-2,4-dioxobutanoate
Descripción general
Descripción
“Methyl 4-(4-isobutylphenyl)-2,4-dioxobutanoate” is a chemical compound that is closely related to Ibuprofen . Ibuprofen is a non-steroidal anti-inflammatory drug (NSAID) derived from propionic acid . The formula of ibuprofen is 2-(4-isobutylphenyl) propionic acid .
Synthesis Analysis
Ibuprofen was successfully synthesized from the starting materials isobutylbenzene and acetic anhydride through a Friedel-Crafts acylation, carbonyl reduction, chloride substitution, and Grignard reaction .Molecular Structure Analysis
The molecular structure of “Methyl 4-(4-isobutylphenyl)-2,4-dioxobutanoate” is similar to that of Ibuprofen. The empirical formula of Ibuprofen is C13H18O2 . The molecular weight of Ibuprofen is 206.28 .Chemical Reactions Analysis
The isomerization of the widely used nonsteroid anti-inflammatory medicine ibuprofen was investigated by employing the hybrid density functional theory . The rearrangement reaction of ®-(-)-ibuprofen to its (S)-(+)-isomer consists of a [1,3]-hydrogen shifts . This process causes an inversion of configuration at C7 .Physical And Chemical Properties Analysis
The physical state of “Methyl 4-(4-isobutylphenyl)-2,4-dioxobutanoate” is liquid . It appears colorless . The boiling point is 100 °C / 212 °F at 0.8 mmHg .Safety And Hazards
Propiedades
IUPAC Name |
methyl 4-[4-(2-methylpropyl)phenyl]-2,4-dioxobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O4/c1-10(2)8-11-4-6-12(7-5-11)13(16)9-14(17)15(18)19-3/h4-7,10H,8-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZVTZJCWXRNGHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C(=O)CC(=O)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(4-isobutylphenyl)-2,4-dioxobutanoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride](/img/structure/B1416772.png)
![2-chloro-N-[1-(4-methoxyphenyl)-2-methylpropyl]acetamide](/img/structure/B1416773.png)
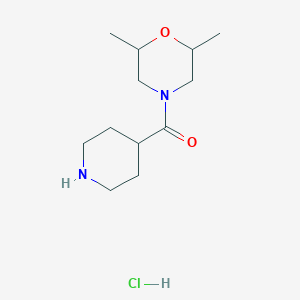
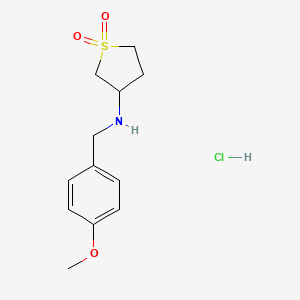
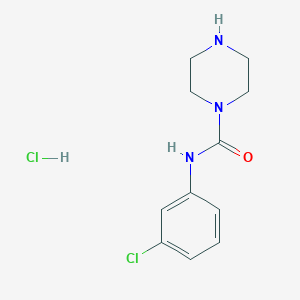
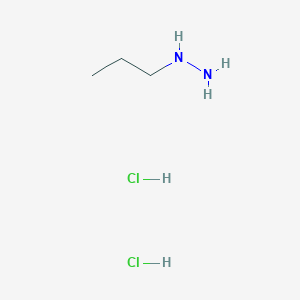

![3-Methyl-2-[(pyridin-4-ylmethyl)amino]butanoic acid dihydrochloride](/img/structure/B1416786.png)
![3-Methyl-2-{[(3-methylphenyl)methyl]amino}butanoic acid hydrochloride](/img/structure/B1416788.png)
![4-{[(2-Chloro-4-fluorophenyl)methyl]amino}butanoic acid hydrochloride](/img/structure/B1416789.png)
![2-{[(2-Chlorophenyl)methyl]amino}propanoic acid hydrochloride](/img/structure/B1416790.png)
![N-{2-[bis(propan-2-yl)amino]ethyl}piperidine-4-carboxamide dihydrochloride](/img/structure/B1416791.png)
![N-[2-(diethylamino)ethyl]piperidine-4-carboxamide hydrochloride](/img/structure/B1416793.png)
![3-Methyl-2-[(pyridin-3-ylmethyl)amino]butanoic acid dihydrochloride](/img/structure/B1416795.png)